(4-(2-Fluorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone
Description
The compound (4-(2-Fluorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone (CAS: 2034273-81-7) is a piperazine-based methanone derivative featuring a 2-fluorophenyl group on the piperazine ring and a 2-(2-methoxyethoxy)pyridin-4-yl moiety. Its molecular weight is 371.4 g/mol, with structural complexity arising from the methoxyethoxy side chain and the fluorine atom on the phenyl ring.
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[2-(2-methoxyethoxy)pyridin-4-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-25-12-13-26-18-14-15(6-7-21-18)19(24)23-10-8-22(9-11-23)17-5-3-2-4-16(17)20/h2-7,14H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPZJNKGGMUWCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. The compound is more selective to ENT2 than to ENT1.
Mode of Action
The compound interacts with ENTs, inhibiting their function. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2. This interaction results in reduced uptake of uridine in ENT1 and ENT2 without affecting Km.
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function. The downstream effects of this inhibition are yet to be fully understood.
Result of Action
The molecular and cellular effects of the compound’s action include reduced Vmax of uridine uptake in ENT1 and ENT2. This could potentially impact the function of cells that rely on these transporters for nucleotide synthesis and adenosine regulation.
Biological Activity
The compound (4-(2-Fluorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a piperazine moiety substituted with a fluorophenyl group and a methoxyethoxy-pyridine, which contributes to its biological activity. Its chemical formula is , with a molecular weight of approximately 359.41 g/mol.
1. Inhibition of Nucleoside Transporters
Research indicates that derivatives of this compound, particularly those resembling FPMINT , act as selective inhibitors of human equilibrative nucleoside transporters (ENTs). These transporters are crucial for the regulation of adenosine levels in tissues and play a significant role in cancer therapy. In vitro studies demonstrated that certain analogues of this compound selectively inhibit ENT2 over ENT1, suggesting potential applications in enhancing the efficacy of chemotherapeutic agents by modulating nucleotide availability .
2. Tyrosinase Inhibition
Another significant area of activity is the inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. Compounds related to this compound have shown promising results as competitive inhibitors of tyrosinase, with some derivatives achieving IC50 values as low as 0.18 µM, significantly outperforming traditional inhibitors like kojic acid . This property suggests potential applications in treating hyperpigmentation disorders.
3. Monoamine Oxidase Inhibition
Studies have also explored the compound's ability to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. Certain derivatives exhibited potent inhibitory effects on MAO-B, with IC50 values reported as low as 0.013 µM, indicating their potential use in treating mood disorders and neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Transporter | IC50 Value (µM) | Reference |
|---|---|---|---|
| Nucleoside Transport Inhibition | ENT2 | Not specified | |
| Tyrosinase Inhibition | Tyrosinase | 0.18 | |
| MAO-B Inhibition | MAO-B | 0.013 |
Detailed Findings
- Nucleoside Transporters : A study evaluated various FPMINT analogues for their inhibitory effects on ENT1 and ENT2 using nucleoside transporter-deficient cells. The results indicated that modifications to the piperazine structure could enhance selectivity and potency against ENT2 .
- Tyrosinase Activity : The antimelanogenic effects were assessed using B16F10 melanoma cells treated with various concentrations of tyrosinase inhibitors derived from the piperazine scaffold. The results showed a dose-dependent reduction in melanin production, confirming the efficacy of these compounds in reducing pigmentation .
- Monoamine Oxidase Activity : The binding kinetics and interaction modes were explored through molecular docking simulations, revealing that specific substitutions on the piperazine ring significantly enhance MAO-B inhibition compared to other derivatives .
Comparison with Similar Compounds
Research Implications
- Structure-Activity Relationships (SAR) : The 2-fluorophenyl group likely contributes to receptor binding specificity in CNS targets (e.g., serotonin/dopamine receptors), while the methoxyethoxy chain balances hydrophilicity for improved bioavailability.
- Patent Trends: Piperazine-methanone derivatives are prevalent in kinase inhibitors and GPCR modulators, as seen in EP 1 808 168 B1 and EP 1 926 722 B1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
